For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,4-Dimethylnaphthalene: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1,4-Dimethylnaphthalene (1,4-DMN). It is intended to serve as a core resource for professionals engaged in research, scientific investigation, and drug development.
Core Chemical Properties
1,4-Dimethylnaphthalene is an aromatic hydrocarbon that occurs naturally in potatoes and is used as a plant growth regulator to inhibit sprouting.[1][2] The pure substance is a pale yellow to colorless liquid.[1]
Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of 1,4-Dimethylnaphthalene.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂ | [1][3][4][5] |
| Molecular Weight | 156.22 g/mol | [1][4][5][6] |
| Melting Point | -18 °C (lit.) | [7] |
| 7.6 °C | [2] | |
| Boiling Point | 262-264 °C / 751 mmHg (lit.) | [7] |
| 264 °C | [1] | |
| 268 °C | [2] | |
| Density | 1.016 g/mL at 25 °C (lit.) | [7] |
| 1.014 g/mL | [1] | |
| Solubility in Water | 5.1 ppm | [1] |
| Vapor Pressure | 0.56 Pa | [1] |
| Flash Point | 113 °C (closed cup) | |
| >230 °F | [7] | |
| Refractive Index | n20/D 1.613 (lit.) | [7] |
Molecular Structure and Identification
The structural identity of 1,4-Dimethylnaphthalene is well-defined by various chemical identifiers.
Structural Identifiers
This table provides standard identifiers for the molecular structure of 1,4-Dimethylnaphthalene.
| Identifier | Value | Source(s) |
| IUPAC Name | 1,4-dimethylnaphthalene | [3][4] |
| CAS Number | 571-58-4 | [1][3][4][7] |
| SMILES String | Cc1ccc(C)c2ccccc12 | [6][8] |
| InChI | 1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3 | [3][4][6] |
| InChI Key | APQSQLNWAIULLK-UHFFFAOYSA-N | [4][8] |
Structural Diagram
The following diagram illustrates the two-dimensional structure of the 1,4-Dimethylnaphthalene molecule.
Caption: Molecular structure of 1,4-Dimethylnaphthalene.
Experimental Protocols
This section details methodologies for the synthesis and analysis of 1,4-Dimethylnaphthalene.
Synthesis via Grignard Reaction
A common method for preparing 1,4-Dimethylnaphthalene involves the reaction of 1,4-dihalonaphthalene with a methyl magnesium halide Grignard reagent, catalyzed by a nickel-phosphine complex.[8][9][10]
Materials:
-
1,4-dichloronaphthalene (39.4g, 0.2mol)
-
bis(triphenylphosphine)nickel dichloride (220mg)
-
Trimethylbenzene (200mL)
-
Methylmagnesium chloride in tetrahydrofuran (B95107) solution (134mL, 0.4mol)
-
Petroleum ether (100mL)
-
Water (120mL)
Procedure:
-
Charge a reaction flask with 1,4-dichloronaphthalene, bis(triphenylphosphine)nickel dichloride, and trimethylbenzene.[9][10]
-
Maintain a nitrogen atmosphere and cool the reaction mixture to below 10°C.[10]
-
While stirring, slowly add the methylmagnesium chloride tetrahydrofuran solution dropwise.[9][10]
-
After the addition is complete, heat the mixture to 150°C and maintain for 16 hours.[9][10]
-
After the reaction, distill the mixture to recover the solvent.[9][10]
-
Add petroleum ether and water to the residue for extraction and phase separation.[9][10]
-
Distill the organic phase to recover the petroleum ether.[9][10]
-
Perform vacuum distillation on the remaining liquid, collecting the fraction at 165°C to obtain pure 1,4-dimethylnaphthalene.[9][10]
Analysis by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a validated method for the quantification of 1,4-DMN residues in samples such as potatoes.[11][12]
Instrumentation & Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Phenomenex ODS-2 (250 mm × 4.60 mm, 5 µm) or equivalent reversed-phase C18 column.[12]
-
Mobile Phase: 60% Methanol in Water.[12]
-
Flow Rate: 1.5 mL/min.[12]
-
Detection Wavelength: 210 nm.[12]
-
Injection Volume: 100 µL (for enhanced sensitivity).[11]
Sample Preparation (ACN/PROP Method for Potato Samples):
-
Homogenize the potato sample (peel or flesh).
-
Extract a known weight of the homogenized sample with a mixture of acetonitrile (B52724) and 2-propanol (7:3 v/v) at a 1:1 sample-to-solvent ratio.[11]
-
Vortex or shake vigorously to ensure thorough extraction.
-
Centrifuge the mixture to pellet solid debris.
-
The resulting supernatant can be directly injected into the HPLC system without further cleanup.[11] This method provides good linearity (r² > 0.999) and precision for routine analysis.[11]
Visualized Workflows and Pathways
Synthesis and Purification Workflow
The following diagram outlines the key stages of the synthesis and purification protocol for 1,4-Dimethylnaphthalene.
Caption: Workflow for the synthesis and purification of 1,4-DMN.
Biological Activity and Logical Relationships
While the exact mode of action is not fully understood, 1,4-DMN is known to influence several biological processes, particularly in plants and fungi. It has been associated with the activation of the aryl hydrocarbon receptor and exhibits fungistatic activity.[7][13] In potatoes, it alters genes associated with the G1/S phase block, possibly by inducing cell cycle inhibitors KRP1 and KRP2.[7]
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. 1,4-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]
- 3. 1,4-Dimethylnaphthalene | C12H12 | CID 11304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naphthalene, 1,4-dimethyl- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. 1,4-Dimethylnaphthalene | LGC Standards [lgcstandards.com]
- 7. 1,4-DIMETHYLNAPHTHALENE | 571-58-4 [chemicalbook.com]
- 8. 1,4-dimethylnaphthalene [sitem.herts.ac.uk]
- 9. Method for preparing 1,4-dimethylnaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN107266282B - Preparation method of 1, 4-dimethylnaphthalene - Google Patents [patents.google.com]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. openaccesspub.org [openaccesspub.org]
